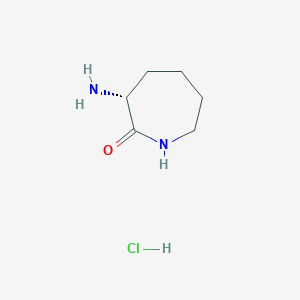

(R)-3-Aminoazepan-2-One Hydrochloride

Description

BenchChem offers high-quality (R)-3-Aminoazepan-2-One Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Aminoazepan-2-One Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJCGXAYXXXRU-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680045 | |

| Record name | (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26081-03-8 | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26081-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master File: (R)-3-Aminoazepan-2-One Hydrochloride

[1][2][3]

Chemical Identity & Core Significance

(R)-3-Aminoazepan-2-one hydrochloride (also known as D-

| Property | Specification |

| IUPAC Name | (3R)-3-aminoazepan-2-one hydrochloride |

| CAS Number | 26081-03-8 (HCl Salt) / 28957-33-7 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 164.63 g/mol |

| Chirality | (R)-Enantiomer |

| Melting Point | 294°C (dec.)[1][2][3] |

| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents. |

| pKa (Estimated) |

Synthesis & Manufacturing Methodologies

To ensure high enantiomeric excess (>99% ee), two primary routes are employed: Direct Cyclization of D-Lysine (High Purity/Research Scale) and Kinetic Resolution (Industrial Scale).[1]

Method A: Direct Cyclization of D-Lysine Methyl Ester (High Fidelity)

This method preserves the stereocenter of the starting material, D-Lysine, ensuring the (R)-configuration is retained without complex resolution steps.[1]

Protocol:

-

Esterification: Suspend D-Lysine monohydrochloride in dry methanol. Add thionyl chloride (

) dropwise at 0°C (exothermic). Reflux for 12 hours to form D-Lysine methyl ester dihydrochloride.[1][2] -

Neutralization & Cyclization: Dissolve the ester in methanol. Add a stoichiometric amount of Sodium Methoxide (

) to generate the free base in situ. -

Reflux: Heat the solution to reflux for 24–48 hours. The intramolecular aminolysis occurs, closing the 7-membered ring.

-

Purification: Evaporate solvent. Recrystallize the residue from ethanol/ether to yield (R)-3-aminoazepan-2-one.[1][2]

-

Salt Formation: Dissolve the free base in minimal ethanol and treat with 1.0 equivalent of HCl in dioxane. Filter the precipitate.[4][5]

Method B: Industrial Resolution of Racemate

For bulk manufacturing, the racemic mixture (obtained via Schmidt rearrangement of 2-chlorocyclohexanone derivatives) is resolved.

-

Resolution Agent: L-Pyrrolidone-5-carboxylic acid (L-PCA) or Dibenzoyl-L-tartaric acid.[1][2]

-

Mechanism: Formation of diastereomeric salts. The (R)-amine forms a less soluble salt with the chiral acid, which crystallizes out.

Synthesis Workflow Diagram

Caption: Step-wise cyclization pathway from D-Lysine to the target hydrochloride salt.

Analytical Characterization & Quality Control

Validating the enantiomeric purity is critical, as the (S)-enantiomer is often biologically inactive or antagonistic in specific peptide mimetic applications.

Chiral HPLC Method (Self-Validating)

Standard C18 columns cannot separate these enantiomers.[1][2] A Crown Ether or Polysaccharide column is required.

-

Column: Crownpak CR(+) (Daicel) or equivalent (Crown ether stationary phase).

-

Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).

-

Note: The acidic pH ensures the primary amine is protonated (

), allowing it to complex with the crown ether.

-

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C (Lower temperatures improve separation resolution).

-

Detection: UV at 210 nm (Amide bond absorption).

-

Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on CR(+) columns due to stronger complexation.[1][2]

NMR Specification ( , 400 MHz)

Applications in Drug Discovery

CGRP Receptor Antagonists (Migraine Therapy)

The (R)-3-aminoazepan-2-one scaffold is a core structural motif in Telcagepant (MK-0974) .[1][2] The 7-membered lactam ring orients the amide bonds to mimic the pharmacological pharmacophore of the native CGRP peptide, blocking the receptor without activating it.

Peptidomimetics

This molecule serves as a Freidinger Lactam analog. By incorporating this constrained amino acid into a peptide chain, researchers can:

-

Lock the peptide backbone into a

-turn conformation.[2] -

Protect the peptide from proteolytic degradation (non-natural amino acid).

Structural Logic Diagram

Caption: Functional utility of the azepanone scaffold in medicinal chemistry.[1][2]

Safety & Handling (MSDS Highlights)

References

-

Synthesis of Telcagepant: Burgey, C. S., et al. "Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant."[1][2] Organic Letters, 2008.

-

Chiral Resolution: "Method for preparing (R)-3-amino-hexahydro-azepine." Patent CN106946779A.

-

Chemical Properties: PubChem Compound Summary for CID 12228562, (R)-3-Aminoazepan-2-one hydrochloride.[1][2][3] [1][2]

-

Enantiomeric Separation: "Chiral HPLC separation of amino acids and derivatives using Crownpak columns." Journal of Chromatography A.

Sources

- 1. (S)-3-AMINO-HEXAHYDRO-2-AZEPINONE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]

- 3. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 5. 3-Aminoazepan-2-one | 671-42-1 | Benchchem [benchchem.com]

(R)-3-Aminoazepan-2-One Hydrochloride CAS number 26081-03-8

An In-Depth Technical Guide to (R)-3-Aminoazepan-2-One Hydrochloride: Synthesis, Characterization, and Application

Foreword: Unveiling a Key Chiral Building Block

In the landscape of modern drug discovery, the demand for structurally novel and stereochemically pure building blocks is insatiable. These scaffolds are the foundational elements upon which intricate molecular architectures with precise biological functions are built. (R)-3-Aminoazepan-2-one hydrochloride (CAS: 26081-03-8), a chiral cyclic lactam, represents one such pivotal intermediate. Its seven-membered azepanone ring, constrained conformation, and strategically placed primary amine offer a unique three-dimensional framework. This guide provides an in-depth exploration of this molecule, from its logical synthesis and rigorous characterization to its potential as a valuable scaffold in medicinal chemistry, tailored for researchers and drug development professionals.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical entity is the bedrock of its effective application. (R)-3-Aminoazepan-2-one hydrochloride presents as a stable, crystalline solid, a form that facilitates handling and storage. Its hydrochloride salt form generally enhances water solubility compared to the free base, a common strategy in pharmaceutical development to improve the physicochemical properties of amine-containing molecules.[1]

Table 1: Physicochemical Properties of (R)-3-Aminoazepan-2-One Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 26081-03-8 | [2][3] |

| Molecular Formula | C₆H₁₃ClN₂O | [2][4] |

| Molecular Weight | 164.63 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | >280°C (decomposition) | [5] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [5] |

| Storage Conditions | Room temperature, under inert atmosphere | [2][5] |

Synthesis and Stereochemical Control: A Logic-Driven Approach

The synthesis of a chiral molecule is not merely a sequence of reactions but a strategic exercise in controlling stereochemistry. The most common and efficient route to (R)-3-Aminoazepan-2-one hydrochloride leverages the readily available and enantiomerically pure amino acid, L-lysine, as the starting material. This choice is deliberate; the inherent chirality of L-lysine is directly transferred to the final product, obviating the need for complex asymmetric synthesis or chiral resolution steps.

The synthetic pathway can be dissected into three critical stages: esterification, base-mediated intramolecular cyclization, and salt formation.

Caption: Synthetic workflow for (R)-3-Aminoazepan-2-one Hydrochloride.

Causality in Experimental Design

-

Why L-Lysine? As a natural amino acid, L-lysine provides a cost-effective and enantiopure source of the required carbon backbone and stereocenter. The (S)-configuration of L-lysine directly yields the (R)-configuration at the C3 position of the azepanone ring after cyclization.

-

Why Esterification? The carboxylic acid of lysine must be "protected" as an ester. If left as a free acid, the strong base used for cyclization would simply deprotonate it, preventing the desired reaction. Thionyl chloride in methanol is a classic and highly effective method for this transformation, generating the methyl ester in situ.[5]

-

Why Sodium Methoxide? A strong, non-nucleophilic base is required to deprotonate the ε-amino group of the lysine ester, which then acts as the nucleophile. Sodium methoxide is ideal as it is compatible with the methanol solvent and potent enough to initiate the reaction. The intramolecular nucleophilic attack of the ε-amine onto the ester carbonyl carbon forms the seven-membered ring, displacing the methoxide leaving group. This cyclization is entropically favored due to the formation of a stable lactam ring.

-

Why HCl for Salt Formation? The final product is isolated as a hydrochloride salt. This serves two purposes: it makes the compound more crystalline and easier to purify by recrystallization, and it enhances its long-term stability.[6]

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation of established methods.[5][6]

-

Esterification:

-

Suspend L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath under an argon atmosphere.

-

Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20-30 minutes, ensuring the temperature remains below 10°C.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux overnight.

-

Remove the solvent under reduced pressure. The resulting crude solid, L-lysine methyl ester dihydrochloride, can be recrystallized from methanol to achieve high purity.

-

-

Cyclization and Purification:

-

Dissolve the L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL) under an argon atmosphere.

-

Add sodium methoxide (48.0 g, 889 mmol) and heat the reaction mixture to reflux for 4-6 hours. Monitor reaction completion by TLC.

-

Cool the mixture and quench the reaction by adding solid ammonium chloride (20.0 g).

-

Filter the mixture to remove the precipitated sodium chloride and ammonium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude free base of (R)-3-Aminoazepan-2-one.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude residue in ethanol (100 mL).

-

Slowly add a saturated solution of hydrochloric acid in ethanol (approx. 20 mL) until the pH is acidic.

-

The hydrochloride salt will precipitate. Cool the mixture to enhance crystallization.

-

Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield (R)-3-Aminoazepan-2-one hydrochloride.

-

Analytical Characterization and Quality Control

Synthesizing a molecule is only half the battle; rigorously proving its identity, purity, and stereochemical integrity is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Caption: A comprehensive analytical workflow for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The spectra should show characteristic peaks for the azepane ring protons and carbons, as well as the distinct signal for the chiral center proton at C3.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₆H₁₂N₂O (for the free base) with high precision.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. Expect to see characteristic stretches for the N-H bonds of the primary amine and the lactam amide, and a strong C=O stretch for the lactam carbonyl.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (or enantiomeric excess, e.e.). Since the molecule lacks a strong chromophore, derivatization with a chiral, UV-active agent is often necessary for sensitive detection and separation.[7]

Protocol: Chiral Purity Analysis by HPLC

This hypothetical protocol is based on common methods for analyzing chiral amines.

-

Derivatization:

-

Dissolve a small sample (approx. 1 mg) of (R)-3-Aminoazepan-2-one hydrochloride in a vial with a suitable solvent (e.g., 500 µL of acetonitrile).

-

Add a base (e.g., 5 µL of triethylamine) to liberate the free amine.

-

Add a solution of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or (R)-α-methyl-2-naphthyl acetyl chloride, and allow the reaction to proceed to completion.[7]

-

-

Chromatographic Conditions:

-

Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the absorbance maximum of the derivatizing agent (e.g., 340 nm for Marfey's reagent).

-

-

Validation: The (R)-enantiomer will form a specific diastereomer with the derivatizing agent, resulting in a single major peak. To validate the method, a racemic sample of 3-aminoazepan-2-one should be derivatized and analyzed, which should show two well-resolved peaks corresponding to the two diastereomers. The enantiomeric excess is calculated from the peak areas of the two isomers.

Utility in Medicinal Chemistry

The true value of (R)-3-Aminoazepan-2-one lies in its potential as a versatile scaffold for building diverse libraries of bioactive molecules.[8][9] Its constrained seven-membered ring can mimic peptide turns or present substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes or receptors.

Caption: Role of the azepanone core as a versatile drug discovery scaffold.

-

Primary Amine as a Synthetic Handle: The primary amine at the C3 position is the key point for derivatization. It can be readily acylated to form amides, reductively aminated to form secondary amines, or used in other coupling reactions to attach a wide variety of side chains (R-groups). This allows for systematic Structure-Activity Relationship (SAR) studies.

-

Potential Therapeutic Areas:

-

Neurological Disorders: As a constrained amino acid mimic, it serves as a building block for compounds targeting the central nervous system.[9]

-

Protease Inhibitors: The lactam structure can be incorporated into peptidomimetics designed to inhibit proteases, which are implicated in diseases ranging from viral infections to cancer.

-

GPCR Ligands: The amine can serve as the key pharmacophoric element for interacting with G-protein coupled receptors, a major class of drug targets.

-

Safety and Handling

As a research chemical, (R)-3-Aminoazepan-2-one hydrochloride requires careful handling in a controlled laboratory environment.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[2][4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[10][11]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[2][10]

Conclusion

(R)-3-Aminoazepan-2-one hydrochloride is more than just a chemical intermediate; it is a well-defined, stereochemically pure tool for innovation in pharmaceutical research. Its logical and scalable synthesis from L-lysine, combined with its versatile chemical functionality, makes it an attractive starting point for the development of novel therapeutics. By understanding its synthesis, applying rigorous analytical controls, and appreciating its potential as a medicinal chemistry scaffold, researchers can effectively leverage this valuable building block to explore new frontiers in drug discovery.

References

-

LookChem. 3-Aminoazepan-2-one hydrochloride. [Online] Available at: [Link]

-

PubChem. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562. [Online] Available at: [Link]

-

PubChem. (3R)-3-Aminoazetidin-2-one hydrochloride | C3H7ClN2O | CID 135392160. [Online] Available at: [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Online] Available at: [Link]

-

PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Online] Available at: [Link]

-

National Institutes of Health. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. [Online] Available at: [Link]

-

Semantic Scholar. Synthesis of Chiral 3-Substituted 3-Amino-2-oxindoles through Enantioselective Catalytic Domino and Tandem Reactions. [Online] Available at: [Link]

- Google Patents. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.

-

MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Online] Available at: [Link]

-

PubChem. Caprolactam | C6H11NO | CID 7768. [Online] Available at: [Link]

-

National Institutes of Health. Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. [Online] Available at: [Link]

- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

The Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Online] Available at: [Link]

-

National Institutes of Health. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. [Online] Available at: [Link]

Sources

- 1. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 2. 26081-03-8|(R)-3-Aminoazepan-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-AMINOAZEPAN-2-ONE HYDROCHLORIDE | 26081-03-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: (R)-3-Aminoazepan-2-One Hydrochloride in Cereblon Ligand Design

The following technical guide details the application of (R)-3-Aminoazepan-2-One Hydrochloride as a scaffold for next-generation Cereblon (CRBN) ligands. This guide addresses the critical balance between hydrolytic stability and binding affinity in Targeted Protein Degradation (TPD).

Executive Summary

The efficacy of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues relies heavily on the physicochemical properties of the E3 ligase ligand. While glutarimide-based immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide are the gold standard for recruiting Cereblon (CRBN), they suffer from hydrolytic instability due to the spontaneous ring-opening of the glutarimide moiety under physiological conditions.

(R)-3-Aminoazepan-2-One Hydrochloride represents a strategic structural divergence. By expanding the 5-membered glutarimide ring to a 7-membered lactam (azepan-2-one), researchers aim to eliminate the imide instability while retaining critical hydrogen-bonding interactions within the CRBN tri-tryptophan pocket. This guide outlines the chemical basis, mechanistic rationale, and experimental protocols for utilizing this scaffold to synthesize hydrolytically stable "homo-thalidomide" analogs.

Chemical & Structural Basis[1][2][3][4][5][6][7]

Identity and Physicochemical Profile

The compound is the hydrochloride salt of a 7-membered lactam ring bearing a primary amine at the

| Property | Specification |

| IUPAC Name | (3R)-3-aminoazepan-2-one hydrochloride |

| Common Name | (R)- |

| Molecular Formula | C |

| Molecular Weight | 164.63 g/mol |

| Chirality | (R)-Enantiomer (Note: Standard IMiDs bind CRBN in the (S)-configuration; see Section 2.[1]2) |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Key Advantage | Hydrolytic Stability : Resistant to spontaneous ring-opening at pH 7.4. |

Stereochemistry & Binding Implications

The stereochemistry of CRBN ligands is critical.

-

Standard IMiDs: The (S)-enantiomer of thalidomide binds CRBN with ~10-fold higher affinity than the (R)-enantiomer.[1][2][3] However, the acidic proton at the chiral center causes rapid racemization in vivo.

-

Azepan-2-one Scaffold: The 7-membered lactam lacks the acidic imide proton, making it configurationally stable . It does not racemize spontaneously.

-

Critical Note: While the user specifies the (R)-isomer , structural homology suggests the (S)-isomer of the azepan-2-one would structurally mimic the bioactive (S)-thalidomide. The (R)-isomer is often used as a negative control or as a specific probe to explore alternative binding modes in the flexible CRBN pocket. Researchers must empirically verify the eutomer (active isomer) for their specific "homo-analog."

Mechanism of Action

The "Glutarimide Liability" vs. "Lactam Stability"

The primary driver for using (R)-3-Aminoazepan-2-One is to overcome the metabolic liability of the glutarimide ring.

-

Glutarimide (Thalidomide): Undergoes hydrolysis to form glutaramic acid derivatives, losing CRBN affinity.

-

Azepan-2-one: The lactam bond is robust. This stability extends the half-life of the warhead, potentially improving the pharmacokinetic (PK) profile of the resulting PROTAC.

Binding Interface (The Tri-Trp Pocket)

CRBN recruits substrates via a hydrophobic pocket lined by three Tryptophan residues (Trp380, Trp386, Trp400).[1]

-

Binding Challenge: The 7-membered ring is bulkier than the 5-membered glutarimide.[4] Early pharmacophore models suggested 7-membered rings were "too large" to fit.[4]

-

Induced Fit: Recent data and patent literature suggest that the CRBN pocket possesses sufficient plasticity to accommodate the expanded ring, provided the "homo-thalidomide" core (phthalimide or isoindolinone) is correctly positioned. The azepan-2-one acts as a structural mimic , positioning the carbonyl and NH groups to engage in hydrogen bonding with the backbone of the CRBN sensor loop.

Mechanism Diagram

The following diagram illustrates the synthesis of a stable PROTAC using this scaffold and its subsequent recruitment of a Target Protein (POI).

Caption: Pathway from scaffold synthesis to stable ternary complex formation and protein degradation.

Experimental Protocols

Synthesis of "Homo-Thalidomide" Ligand

This protocol describes the coupling of (R)-3-Aminoazepan-2-One HCl to a fluorinated phthalimide core to generate a functional CRBN ligand.

Reagents:

-

(R)-3-Aminoazepan-2-One Hydrochloride (1.0 eq)

-

2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Analogous precursor) OR 3-Fluorophthalic anhydride

-

Sodium Acetate (NaOAc) or DIPEA

-

Glacial Acetic Acid (AcOH) or DMF

Workflow:

-

Preparation: Dissolve 4-fluorophthalic anhydride (1.0 eq) and (R)-3-Aminoazepan-2-One HCl (1.1 eq) in glacial acetic acid.

-

Base Addition: Add NaOAc (3.0 eq) to buffer the HCl and catalyze the condensation.

-

Cyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitoring by LC-MS is crucial to observe the formation of the imide bond between the phthalic anhydride and the primary amine of the azepan ring.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with NaHCO

(sat.) to remove excess acid. -

Purification: Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

-

Validation: Verify structure via

H-NMR (look for the 7-membered ring multiplets at 1.5–2.0 ppm and the distinct chiral proton shift).

CRBN Binding Assay (Fluorescence Polarization)

To determine if the 7-membered ring successfully engages CRBN, use a competitive Fluorescence Polarization (FP) assay.

Materials:

-

Recombinant Human CRBN-DDB1 Complex.

-

Tracer: Cy5-labeled Pomalidomide (known high-affinity binder).

-

Test Compound: Synthesized (R)-Homo-Thalidomide analog.

Protocol:

-

Plate Setup: Use black 384-well low-binding plates.

-

Incubation: Mix CRBN-DDB1 protein (50 nM final) with Cy5-Pomalidomide tracer (10 nM final) in Assay Buffer (50 mM TRIS pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127).

-

Titration: Add the test compound in a 10-point dose-response series (e.g., 100

M to 0.1 nM). -

Equilibrium: Incubate for 60 minutes at Room Temperature (dark).

-

Measurement: Read Fluorescence Polarization (Ex: 635 nm, Em: 665 nm).

-

Analysis: Plot mP vs. log[Concentration]. Calculate IC

.-

Expectation: The azepan-2-one analog will likely show a higher IC

(lower affinity) than Pomalidomide (typically single-digit

-

Comparative Analysis: Ring Size & Stability

The following table summarizes the trade-offs between the standard glutarimide and the azepan-2-one scaffold.

| Feature | Glutarimide (5-Membered) | Azepan-2-One (7-Membered) |

| Standard Drug | Thalidomide, Lenalidomide | "Homo-Thalidomide" (Experimental) |

| Binding Affinity | High ( | Moderate/Low ( |

| Hydrolytic Stability | Poor ( | High (Stable > 24 hrs) |

| Racemization | Rapid (Acidic | None (Configurationally stable) |

| Primary Use | Clinical Drugs, Potent PROTACs | Long-duration probes, Stability studies |

References

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

-

Hartmann, M. D., et al. (2018).[2] "Chemical Ligand Space of Cereblon." ACS Omega, 3(9), 11163–11171. (Note: Discusses ring size constraints). Link

-

Mori, T., et al. (2018). "Structural basis of thalidomide enantiomer binding to cereblon." Scientific Reports, 8, 1294. Link

-

Rankovic, Z., et al. (2021). "Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery." Journal of Medicinal Chemistry. (Context on stable scaffolds). Link

-

Patent WO2021105334A1. "Piperidine-2,6-dione derivatives which bind to cereblon." (Cites usage of 3-aminoazepan-2-one as intermediate).[5][6][7] Link

Sources

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: (R)-3-Aminoazepan-2-One Hydrochloride in Targeted Protein Degradation

This guide serves as an authoritative technical resource on (R)-3-Aminoazepan-2-One Hydrochloride , positioning it within the Targeted Protein Degradation (TPD) landscape not as a primary therapeutic warhead, but as a critical Structure-Activity Relationship (SAR) probe and negative control scaffold .

Its structural deviation from the canonical glutarimide ring allows researchers to rigorously validate Cereblon (CRBN) dependence and define the steric limitations of the E3 ligase binding pocket.

Part 1: Executive Summary & Chemical Identity

(R)-3-Aminoazepan-2-One Hydrochloride is a seven-membered lactam (caprolactam) derivative structurally analogous to the six-membered glutarimide ring found in Immunomodulatory Imide Drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

In TPD, this molecule functions primarily as a steric probe and negative control . By expanding the ring size from 6 to 7 atoms, it disrupts the precise hydrogen-bonding network and steric fit required for high-affinity binding to the Cereblon (CRBN) tri-tryptophan pocket. Consequently, PROTACs synthesized with this warhead are typically used to demonstrate that observed protein degradation is strictly dependent on specific CRBN recruitment.

Physicochemical Profile

| Property | Specification | Relevance to TPD |

| IUPAC Name | (3R)-3-aminoazepan-2-one hydrochloride | Precise stereochemical definition. |

| Molecular Formula | C₆H₁₃ClN₂O | Salt form improves solubility in aqueous media. |

| Molecular Weight | 164.63 g/mol | Low MW fragment, ideal for linker attachment. |

| Core Scaffold | Azepan-2-one (Caprolactam) | 7-membered ring; ring-expanded analog of glutarimide. |

| Stereochemistry | (R)-Enantiomer | Enantiopurity is critical for SAR studies, as CRBN binding is stereospecific (typically favoring (S)-glutarimides, though they racemize). |

| Solubility | High (Water, DMSO) | Facilitates use in both biochemical and cellular assays. |

| Stability | High | Greater hydrolytic stability than the glutarimide ring, which is prone to ring-opening. |

Part 2: Mechanism of Action & Biological Utility[1]

The "Goldilocks" Principle of CRBN Recruitment

The binding of IMiDs to CRBN is governed by a strict steric filter. The glutarimide ring inserts into a hydrophobic pocket lined by three tryptophan residues (Trp380, Trp386, Trp400 ).

-

Glutarimide (6-membered): Fits perfectly, forming H-bonds with the backbone of the pocket.

-

Azepan-2-one (7-membered): The additional methylene group (-CH₂-) introduces a steric clash with the tryptophan side chains. This drastically reduces or abolishes binding affinity (

).

Application as a Negative Control

When developing a novel PROTAC, it is mandatory to prove that degradation is driven by the E3 ligase (CRBN) and not by off-target effects or the linker/warhead alone.

-

Active PROTAC: Contains the Glutarimide warhead → Binds CRBN → Degrades Target.

-

Control PROTAC: Contains the (R)-3-Aminoazepan-2-One warhead → Fails to bind CRBN → No Degradation .

-

Interpretation: If the Control PROTAC causes no degradation while the Active PROTAC does, the mechanism is confirmed as CRBN-dependent.

Pathway Visualization

The following diagram illustrates the structural divergence and its consequence on ternary complex formation.

Caption: Structural logic of CRBN recruitment. The 7-membered Azepan-2-one ring fails to engage the CRBN pocket, serving as a functional null probe.

Part 3: Synthesis & Conjugation Protocols

To utilize (R)-3-Aminoazepan-2-One in PROTAC synthesis, it is typically coupled to a linker via the free primary amine at the C3 position. The following protocol describes the synthesis of a "Homo-Pomalidomide" analog, a common negative control warhead.

Synthetic Workflow: Amide Coupling

Objective: Conjugate (R)-3-Aminoazepan-2-One to a fluorophthalimide core (precursor to Pomalidomide analogs).

Reagents:

-

(R)-3-Aminoazepan-2-One HCl[1]

-

3-Fluorophthalic anhydride (or 4-fluorophthalic anhydride depending on substitution pattern)

-

Sodium Acetate (NaOAc)

-

Glacial Acetic Acid (AcOH)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 3-fluorophthalic anhydride (1.0 equiv) and (R)-3-Aminoazepan-2-One HCl (1.0 equiv) in glacial acetic acid (0.5 M concentration).

-

Buffering: Add Sodium Acetate (3.0 equiv) to buffer the HCl salt and facilitate the condensation.

-

Cyclization: Heat the reaction mixture to reflux (120°C) for 4–6 hours. This one-pot reaction performs both the amide coupling and the subsequent dehydration to form the imide ring (phthalimide moiety).

-

Note: The azepan-2-one ring remains intact; the reaction forms the phthalimide "head" attached to the azepan "tail".

-

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with NaHCO₃ (sat.) and Brine.[2]

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).

-

Functionalization: The resulting fluoro-intermediate can now be reacted with a diamine linker via nucleophilic aromatic substitution (S_NAr) to attach the target ligand.

Diagram: Synthesis of Negative Control PROTAC

Caption: Synthetic route for generating Azepan-based negative control PROTACs via condensation and SnAr coupling.

Part 4: Experimental Validation (Self-Validating Systems)

To confirm the utility of the (R)-3-Aminoazepan-2-One derivative as a negative control, you must perform the following validation assays.

Biochemical Binding Assay (TR-FRET / FP)

Purpose: Quantify the loss of affinity for CRBN compared to the glutarimide parent.

-

Method: Fluorescence Polarization (FP) using a Cy5-labeled Thalidomide tracer.

-

Protocol:

-

Incubate Recombinant DDB1-CRBN complex (10 nM) with Cy5-Tracer (5 nM).

-

Titrate the Glutarimide-PROTAC (Positive Control) and Azepan-PROTAC (Negative Control) from 1 nM to 100 µM.

-

Measure FP signal displacement.

-

-

Expected Result:

-

Glutarimide-PROTAC:

nM. -

Azepan-PROTAC:

(No displacement).

-

Cellular Degradation Assay (Western Blot / HiBiT)

Purpose: Confirm that the Azepan-PROTAC is inert in cells.

-

Cell Line: HEK293 or Multiple Myeloma cells (MM.1S).

-

Protocol:

-

Treat cells with DMSO, Active PROTAC, and Negative Control PROTAC (1 µM, 10 µM) for 6–24 hours.

-

Lyse cells and perform Western Blot for the Target Protein and CRBN (loading control).

-

-

Expected Result:

-

Active PROTAC: Significant band loss (>50% degradation).

-

Negative Control (Azepan): No change in band intensity (comparable to DMSO).

-

References

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

- Establishes the structural basis of the tri-tryptophan pocket and the strict requirement for the glutarimide ring size.

-

Ito, T., et al. (2010).[2] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

- Foundational paper identifying CRBN as the target and the necessity of the glutarimide moiety.

-

BenchChem Application Note. "(R)-3-Amino-piperidine-2,6-dione Hydrochloride vs (R)-3-Aminoazepan-2-one." Link

- Technical comparison of ring sizes and their impact on metabolic stability and ligase recruitment utility.

-

Naito, M., et al. (2019). "Development of SNIPERs and PROTACs targeting oncoproteins." Cancer Science, 110, 2665-2672. Link

- Discusses the design of negative controls in TPD using inactive ligand analogs.

Sources

Discovery and synthesis of (R)-3-Aminoazepan-2-One Hydrochloride

Technical Whitepaper: Strategic Synthesis of (R)-3-Aminoazepan-2-One Hydrochloride

Executive Summary & Strategic Importance

(R)-3-Aminoazepan-2-one Hydrochloride (also known as (R)-3-amino-2-caprolactam HCl) is a critical chiral building block in the synthesis of next-generation CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, most notably Telcagepant (MK-0974) and Rimegepant . These therapeutics represent a paradigm shift in migraine management, moving away from vasoconstrictive triptans toward precise receptor antagonism.

The synthesis of this seven-membered lactam presents two primary chemical challenges:

-

Ring Construction: Efficient formation of the thermodynamically disfavored seven-membered ring (azepan-2-one).

-

Stereocontrol: Establishing the (R)-configuration at the

-position. Since natural L-Lysine (the most obvious precursor) possesses the (S)-configuration, the process requires either a stereochemical inversion or a robust resolution strategy.

This guide details a field-proven, scalable workflow focusing on the Cyclization-Resolution pathway, which remains the industrial standard for reliability and cost-efficiency.

Retrosynthetic Analysis & Pathway Selection

To design a self-validating synthesis, we must analyze the disconnection of the target molecule.

-

Disconnection A (Ring Closure): Breaking the amide bond leads to 2,6-diaminohexanoic acid (Lysine). This is the most bio-economical route.

-

Disconnection B (Ring Expansion): Schmidt reaction or Beckmann rearrangement of substituted cyclohexanones. This route often involves hazardous azides (HN

) and is less amenable to large-scale GMP environments due to safety concerns.

Selected Route: The Lysine Cyclization Route followed by Optical Resolution . This pathway leverages abundant raw materials and avoids high-energy intermediates.

Figure 1: Retrosynthetic logic prioritizing commodity precursors and stereochemical correction.

Detailed Experimental Protocols

Phase 1: Cyclization of L-Lysine to Racemic 3-Aminoazepan-2-one

Direct thermal cyclization of L-Lysine often leads to polymerization. The industrial workaround involves the Lysine Methyl Ester intermediate, which cyclizes more readily under basic conditions. Note that while L-Lysine is (S), the harsh thermal conditions and subsequent workup often result in partial or total racemization, which is actually advantageous here as we require the (R) enantiomer.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| L-Lysine HCl | 1.0 | Precursor |

| Thionyl Chloride (SOCl | 1.2 | Esterification Agent |

| Methanol (MeOH) | Solvent | Solvent/Reactant |

| Sodium Methoxide (NaOMe) | 2.5 | Base (Cyclization) |

Step-by-Step Methodology:

-

Esterification:

-

Charge L-Lysine HCl into a reactor with MeOH (10 vol).

-

Cool to 0°C. Add SOCl

dropwise (highly exothermic; maintain T < 10°C). -

Reflux for 6 hours. Monitor by TLC or HPLC for disappearance of Lysine.

-

Concentrate in vacuo to yield L-Lysine Methyl Ester Dihydrochloride as a white solid.

-

-

Cyclization:

-

Dissolve the ester in MeOH.

-

Add NaOMe (25% in MeOH) slowly to neutralize the HCl salts and generate the free amine.

-

Critical Process Parameter (CPP): Heat the mixture to reflux for 12–18 hours. The intramolecular aminolysis forms the 7-membered lactam.

-

Note: Extended reflux promotes racemization, converting the kinetically formed (S)-lactam into the thermodynamic (±)-racemate.

-

-

Isolation:

-

Filter off the NaCl precipitate.

-

Concentrate the filtrate.

-

Extract with Isopropanol (IPA) or Dichloromethane (DCM) to remove polymeric byproducts.

-

Yield: ~75-85% of (±)-3-aminoazepan-2-one (Free Base).

-

Phase 2: Optical Resolution (The "Merck" Standard)

To isolate the (R)-enantiomer, we utilize a classical resolution with a chiral acid. While L-Tartaric acid is common, the efficiency can be boosted using Dynamic Kinetic Resolution (DKR) principles if a racemization catalyst (like salicylaldehyde) is added. For this guide, we detail the robust Salt Crystallization method.

Reagents:

-

(±)-3-Aminoazepan-2-one (Crude)[1]

-

L-(+)-Tartaric Acid (Resolving Agent)

-

Ethanol/Water (95:5)

Protocol:

-

Dissolve the racemic amine (1.0 equiv) in Ethanol/Water at 70°C.

-

Add L-(+)-Tartaric Acid (1.0 equiv) dissolved in warm Ethanol.

-

Controlled Cooling: Cool the mixture slowly (5°C/hour) to room temperature.

-

Filtration: Collect the precipitate.

-

Recrystallization: Recrystallize the wet cake from Ethanol/Water to upgrade Chiral Purity to >99% ee.

Phase 3: Salt Exchange to Hydrochloride

The tartrate salt is not the final API intermediate form. It must be converted to the Hydrochloride salt for stability and compatibility with subsequent coupling reactions (e.g., with the Telcagepant core).

Protocol:

-

Suspend the (R)-amine·L-tartrate salt in water.

-

Basify with 4N NaOH to pH 12.

-

Extract the free amine into DCM (3x). Dry over Na

SO -

Salt Formation: Dissolve the oil in minimal dry Ethanol or IPA.

-

Add HCl in Dioxane (4M) or HCl gas dropwise at 0°C.

-

The (R)-3-Aminoazepan-2-One Hydrochloride precipitates immediately as a white, crystalline solid.

-

Filter and dry under vacuum at 40°C.

Advanced Visualization: The DKR Optimization

In advanced manufacturing (as described in Merck's process research), the yield is doubled (>50%) using Dynamic Kinetic Resolution . This couples the resolution with in-situ racemization of the unwanted (S)-isomer.

Figure 2: Dynamic Kinetic Resolution (DKR) mechanism. The presence of an aldehyde catalyst allows the unwanted (S)-isomer to racemize via the imine, constantly replenishing the (R)-isomer as it precipitates.

Quality Control & Safety (E-E-A-T)

Analytical Specifications

-

Appearance: White to off-white crystalline solid.

-

1H NMR (D2O): Diagnostic multiplet at

1.2-2.0 (azepan ring protons), triplet at -

Chiral HPLC: >99.0% ee (Column: Chiralpak AD-H or similar; Mobile Phase: Hexane/IPA/DEA).

-

Melting Point: 220–225°C (dec).

Safety Hazards

-

Azepan-2-one derivatives: Generally consider Acute Tox. 4 (Oral/Inhalation) and Irritant (Skin/Eye).[5]

-

HCl Gas/Solutions: Corrosive. Use essentially in a fume hood.

-

Thermal Runaway: The cyclization of lysine methyl ester is exothermic; control addition rates strictly.

References

-

Burgey, C. S., et al. (2008).[1] "Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974)." Organic Letters, 10(15), 3235–3238.[1] Link

-

Xu, F., et al. (2010).[6] "Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine." The Journal of Organic Chemistry, 75(22), 7829–7841.[6] Link

-

Williams, T. M., et al. (2008).[1] "Discovery of the CGRP Receptor Antagonist Telcagepant." Journal of Medicinal Chemistry. (Foundational context for the molecule's application).

-

Merck & Co. (2013). "Process for making CGRP receptor antagonists." World Intellectual Property Organization, WO2013169348A1. Link

Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

- 1. Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents [patents.google.com]

- 5. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-3-Aminoazepan-2-One Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for (R)-3-Aminoazepan-2-one Hydrochloride (CAS: 26081-03-8), a chiral building block of significant interest in pharmaceutical research and development. As a constrained cyclic amine, its structural elucidation is paramount for its application in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Introduction

(R)-3-Aminoazepan-2-one, also known as (R)-α-amino-ε-caprolactam, is a derivative of lysine that has gained attention as a versatile scaffold in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of synthetic transformations. Accurate spectroscopic characterization is the cornerstone of its quality control and is essential for understanding its reactivity and incorporation into larger, more complex molecules. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and mass spectrometric profiles, providing both experimental data where available and expert interpretation based on established principles.

Molecular Structure and Key Features

The structure of (R)-3-Aminoazepan-2-one Hydrochloride comprises a seven-membered lactam ring with a chiral center at the C3 position, bearing a protonated amino group. This combination of a rigid cyclic backbone and a primary amine offers unique conformational properties that are attractive for drug design.

Caption: Chemical structure of (R)-3-Aminoazepan-2-one Hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-3-Aminoazepan-2-one Hydrochloride, both ¹H and ¹³C NMR provide a detailed fingerprint of its atomic connectivity and chemical environment.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of (R)-3-Aminoazepan-2-one Hydrochloride is characterized by signals corresponding to the protons of the azepane ring and the amine and amide groups. Due to the limited availability of public experimental spectra, the following analysis combines reported data with predicted chemical shifts based on established principles of NMR spectroscopy.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of (R)-3-Aminoazepan-2-one Hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterated methanol (CD₃OD) is also a suitable solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.

Caption: Workflow for ¹H NMR analysis.

¹H NMR Data Summary (Predicted and Experimental)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (amide) | 8.0 - 8.5 | br s | - | Broad, solvent-exchangeable. |

| NH₃⁺ (amine) | 7.5 - 8.0 | br s | - | Broad, solvent-exchangeable. |

| H3 (chiral) | 3.8 - 4.2 | dd | ~8, ~4 | Deshielded by adjacent carbonyl and amino groups. |

| H7 (methylene) | 3.2 - 3.4 | m | - | Adjacent to the amide nitrogen. |

| H4 (methylene) | 1.8 - 2.2 | m | - | Complex multiplet due to diastereotopicity. |

| H5 (methylene) | 1.6 - 1.9 | m | - | Overlapping with other methylene signals. |

| H6 (methylene) | 1.4 - 1.7 | m | - | Most upfield of the ring protons. |

Note: Predicted chemical shifts can vary depending on the solvent and concentration. A reported experimental value for the free base in CD₃OD shows a broad singlet at 7.19 ppm, which likely corresponds to the amide proton.

Interpretation and Causality:

-

Downfield Protons: The amide (NH) and protonated amine (NH₃⁺) protons are expected to appear as broad singlets in the downfield region due to their acidic nature and rapid exchange with residual water in the solvent. Their chemical shifts are highly dependent on concentration, temperature, and solvent.

-

Chiral Methine (H3): The proton at the chiral center (C3) is significantly deshielded by the adjacent electron-withdrawing carbonyl group and the positively charged amino group, placing its signal in the 3.8-4.2 ppm range. It is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C4.

-

Ring Methylene Protons (H4-H7): The methylene protons of the azepane ring will appear as complex, overlapping multiplets in the aliphatic region (1.4 - 3.4 ppm). The protons on C7, being adjacent to the amide nitrogen, will be the most downfield of the methylene groups. The remaining methylene protons (H4, H5, H6) will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as potential conformational rigidity of the seven-membered ring.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹³C NMR Data Summary (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Carbonyl) | 175 - 180 | The most downfield signal due to the C=O bond. |

| C3 (Chiral) | 55 - 60 | Attached to the amino group. |

| C7 | 40 - 45 | Attached to the amide nitrogen. |

| C4 | 30 - 35 | Aliphatic methylene. |

| C5 | 25 - 30 | Aliphatic methylene. |

| C6 | 20 - 25 | The most upfield aliphatic carbon. |

Interpretation and Causality:

-

Carbonyl Carbon (C2): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom, resulting in a chemical shift in the 175-180 ppm region.

-

Alpha-Carbon (C3): The chiral carbon C3, directly attached to the electron-withdrawing amino group, is expected to resonate around 55-60 ppm.

-

Ring Carbons (C4-C7): The remaining methylene carbons of the azepane ring will appear in the aliphatic region (20-45 ppm). The carbon adjacent to the amide nitrogen (C7) will be the most downfield among them.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (R)-3-Aminoazepan-2-one Hydrochloride.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture. A small amount of formic acid may be added to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular ion, followed by tandem MS (MS/MS) experiments to elucidate the fragmentation pathways.

Caption: Workflow for ESI-MS analysis.

Mass Spectrometry Data

-

Molecular Formula: C₆H₁₂N₂O

-

Molecular Weight (Free Base): 128.17 g/mol

-

Molecular Weight (Hydrochloride): 164.63 g/mol

-

Expected [M+H]⁺ (for free base): 129.1028 m/z

-

Reported Experimental [M+H]⁺ (for free base): 129.1046 m/z

Interpretation of Mass Spectrum:

In positive mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [C₆H₁₂N₂O + H]⁺, at an m/z of approximately 129.10. The high-resolution mass spectrometry (HRMS) data can confirm the elemental composition of the molecule with high accuracy.

Predicted Fragmentation Pattern:

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the following fragmentation pathways:

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 112.08.

-

Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can result in the loss of CO, yielding a fragment at m/z 101.11.

-

Ring Opening and Subsequent Fragmentations: The seven-membered ring can undergo various ring-opening fragmentations, leading to a series of smaller fragment ions.

Conclusion

The spectroscopic characterization of (R)-3-Aminoazepan-2-one Hydrochloride is crucial for its use in pharmaceutical synthesis. This guide has provided a comprehensive overview of its expected NMR and MS data, combining available experimental values with theoretically sound predictions. The detailed protocols and interpretations serve as a valuable resource for researchers working with this important chiral building block, ensuring its correct identification and quality assessment.

References

-

PubChem. (R)-3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Li, X., et al. (2014). Synthesis and application of a novel bio-based polyol for preparation of polyurethane foams. New Journal of Chemistry, 38(5), 1968-1975. The supplementary information for this article contains experimental data for α-amino-ε-caprolactam.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Stereochemistry of 3-aminoazepan-2-one and its importance

Topic: Stereochemistry of 3-Aminoazepan-2-one and Its Importance in Drug Discovery Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary: The Constrained Lysine Scaffold

3-aminoazepan-2-one (also known as

By locking the flexible alkyl chain of lysine into a rigid lactam ring, this scaffold reduces the entropic penalty of receptor binding. It has emerged as a cornerstone in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment and serves as a template for

This guide details the stereochemical nuances, synthetic pathways, and validation protocols required to utilize this scaffold effectively.

Structural Fundamentals & Stereochemical Analysis

2.1. Chirality and Nomenclature

The stereocenter at C3 defines the biological activity.

-

(S)-3-aminoazepan-2-one: Corresponds to the configuration of natural L-Lysine .[1] It is the most accessible enantiomer via the "chiral pool" synthesis.

-

(R)-3-aminoazepan-2-one: The "unnatural" enantiomer, often required for specific protease inhibitors or to induce specific turn geometries in peptides.[1]

2.2. Conformational Landscape

Unlike the rigid chair conformation of cyclohexane (6-membered) or the planar geometry of lactams with high resonance, the 7-membered azepanone ring is flexible but adopts a preferred Twist-Chair (TC) conformation in solution to minimize transannular interactions.[1]

-

Twist-Chair (Global Minimum): The C3-amino group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the C5/C6 protons.[1]

-

Implication for Binding: The vector of the C3-amine relative to the C2-carbonyl is critical. In the (S)-enantiomer, this vector mimics the

residue of a Type II

Pharmacological Significance: The CGRP Connection[2][3]

The most high-profile application of the 3-aminoazepan-2-one scaffold is in the "Gepant" class of drugs—small molecule CGRP receptor antagonists used for acute migraine treatment.[1]

3.1. Mechanism of Action

CGRP is a potent neuropeptide vasodilator. During a migraine attack, CGRP levels spike, binding to the CGRP receptor (a complex of CLR and RAMP1).

-

Linear Peptides: Rapidly degraded, poor oral bioavailability.

-

Lactam Scaffold: The 3-aminoazepan-2-one core (as seen in early development compounds leading to Telcagepant and Ubrogepant ) mimics the terminal amino acid residues of the endogenous ligand but with superior metabolic stability and oral absorption.[1]

3.2. Pathway Visualization (CGRP Blockade)

Figure 1: Mechanism of CGRP antagonism.[1] The 3-aminoazepan-2-one scaffold serves as the structural anchor for the antagonist, preventing the endogenous CGRP peptide from activating the receptor complex.

Synthetic Pathways & Stereocontrol[1]

To support drug development, high Enantiomeric Excess (

4.1. Comparative Synthesis Workflow

Figure 2: Strategic routes to enantiopure 3-aminoazepan-2-one.[1] Route A (Left) utilizes the Chiral Pool. Route B (Right) utilizes Chemoenzymatic Resolution.[1]

Experimental Protocols

Protocol A: Chiral Pool Synthesis from L-Lysine

Target: (S)-3-aminoazepan-2-one This method is preferred for "Green Chemistry" applications as it avoids heavy metals and retains the natural stereochemistry.[1]

-

Preparation: Suspend L-Lysine monohydrochloride (100 mmol) in hexamethyldisilazane (HMDS) (excess, 500 mmol).

-

Reflux: Heat the mixture to reflux (approx. 125°C) under an inert Argon atmosphere for 24 hours. The HMDS acts as both a solvent and a temporary protecting group/cyclization promoter.

-

Deprotection/Hydrolysis: Cool to 0°C and quench slowly with methanol (50 mL) followed by water. This cleaves the TMS groups.

-

Isolation: Evaporate volatiles. Dissolve residue in 2-propanol and induce crystallization.[1]

-

Validation Check:

-

Yield: Expect 75-85%.

-

Optical Rotation:

(c=1, H2O).[1] Note: If rotation is lower, recrystallize from EtOH.

-

Protocol B: Enzymatic Kinetic Resolution (DKR)

Target: Access to both (R) and (S) from Racemate Used when the starting material is the cheaper racemic 3-amino-caprolactam (often derived from caprolactam chlorination).[1]

-

Substrate: Dissolve racemic 3-aminoazepan-2-one (50 mmol) in dry Toluene or MTBE (200 mL).

-

Acyl Donor: Add Ethyl Acetate (5 equiv) or Vinyl Acetate (2 equiv).[1]

-

Biocatalyst: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (10% w/w relative to substrate).

-

Incubation: Shake at 45°C, 200 rpm.

-

Monitoring: Monitor via Chiral HPLC every 2 hours. The enzyme selectively acetylates the (R)-enantiomer .[1]

-

Workup: Filter off the enzyme (recyclable).

-

Filtrate: Contains (R)-3-acetamidoazepan-2-one (ester) and unreacted (S)-3-aminoazepan-2-one.[1]

-

Separation: Separation is easily achieved via silica gel chromatography (Amine is polar; Amide is less polar).

-

Analytical Validation & Data

To ensure scientific integrity, the following parameters must be verified.

6.1. NMR Characterization (400 MHz, D2O)

The twist-chair conformation results in distinct coupling constants for the C3 proton.

| Position | Proton | Multiplicity | Structural Insight | ||

| C3 | 3.85 | dd | Large | ||

| C7 | 3.20 | m | - | Deshielded by adjacent Nitrogen.[1][2] | |

| C4-C6 | Ring CH2 | 1.4 - 2.1 | m | - | Complex envelope due to ring flexibility.[1] |

6.2. Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or Crownpak CR(+) (for free amines).[1]

-

Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Retention Times:

References

-

Review of CGRP Antagonists: Edvinsson, L., et al. "CGRP as the target of new migraine therapies - successful translation from bench to clinic." Nat. Rev. Neurol.[1] (2018). Link[1]

-

Synthesis of Telcagepant: Burgey, C. S., et al. "Synthesis of the CGRP Receptor Antagonist Telcagepant (MK-0974)." Journal of Organic Chemistry (2010). Link[1]

-

Enzymatic Resolution: Liljeblad, A., et al. "Biocatalytic resolution of 3-aminocaprolactam." Tetrahedron: Asymmetry (2002). Link

-

Conformational Analysis: Gellman, S. H. "Foldamers: A Manifesto." Acc.[3] Chem. Res. (1998). Link[1]

-

L-Lysine Cyclization: Pellegata, R., et al. "An Improved Synthesis of (S)-3-Aminoazepan-2-one." Organic Preparations and Procedures International (1978). Link[1]

Sources

(R)-3-Aminoazepan-2-One Hydrochloride literature review

The following technical guide details the chemical profile, synthesis, and application of (R)-3-Aminoazepan-2-One Hydrochloride , a critical chiral building block in modern medicinal chemistry.

Core Scaffold for Peptidomimetics and CGRP Receptor Antagonists

Executive Summary

(R)-3-Aminoazepan-2-One Hydrochloride (CAS: 26081-03-8) is the hydrochloride salt of the seven-membered lactam (R)-3-amino-hexahydro-2H-azepin-2-one. It represents a conformationally constrained analogue of D-lysine and D-ornithine.

In drug development, this scaffold is prized for its ability to induce specific secondary structures (such as

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | (3R)-3-aminoazepan-2-one hydrochloride |

| Common Name | D-Lysine lactam HCl; (R)- |

| CAS Number | 26081-03-8 (HCl salt); 28957-33-7 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 164.63 g/mol |

| Melting Point | >280°C (decomposition) for HCl salt; ~71°C for free base |

| Chirality | (R)-enantiomer; typically dextrorotatory (+) |

| Solubility | Highly soluble in water, methanol; insoluble in non-polar organic solvents (hexanes, ether) |

Synthetic Methodologies

The synthesis of the enantiopure (R)-isomer is non-trivial due to the propensity for racemization at the

Method A: Direct Cyclization from D-Lysine (Lab Scale)

This method relies on the "chiral pool" strategy, utilizing commercially available D-Lysine as the starting material. It is the most reliable method for generating high-optical-purity material for research.

Reaction Logic

-

Activation: The carboxylic acid of D-Lysine is activated via esterification (using thionyl chloride/methanol).

-

Cyclization: Under basic conditions, the

-amine attacks the activated ester to close the 7-membered ring. -

Salt Formation: The resulting free base is unstable and prone to polymerization; it is immediately converted to the stable hydrochloride salt.

Experimental Protocol

-

Esterification:

-

Suspend D-Lysine HCl (10.0 g, 54.7 mmol) in dry Methanol (120 mL) under inert atmosphere (

). -

Cool to 0°C. Add Thionyl Chloride (8.0 mL, 110 mmol) dropwise over 20 minutes.

-

Reflux the mixture for 12 hours.

-

Concentrate in vacuo to yield D-Lysine Methyl Ester Dihydrochloride as a white solid.

-

-

Cyclization:

-

Redissolve the intermediate in dry Methanol (100 mL).

-

Add Sodium Methoxide (25% in MeOH) carefully to adjust pH to ~9-10 (neutralizing the HCl promotes the nucleophilic attack of the

-amine). -

Reflux for 4 hours.[1] Monitor by TLC (disappearance of linear ester).

-

-

Workup & Isolation:

Method B: Chemo-Enzymatic Resolution (Industrial Scale)

For multi-kilogram production, starting from D-Lysine is cost-prohibitive. The industrial route utilizes a racemic synthesis followed by enzymatic resolution, a process originally developed by Toray Industries for L-Lysine production but adapted here to harvest the D-lactam.

Workflow Diagram

Figure 1: Chemo-enzymatic resolution workflow. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-lactam intact for extraction.

Mechanism

The enzyme L-

-

Separation: L-Lysine is a zwitterion and remains in the aqueous phase. The (R)-lactam is a neutral organic molecule (at basic pH) and can be extracted into organic solvents (e.g., chloroform or 1,2-dichloroethane).

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized (R)-3-Aminoazepan-2-One HCl, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The 7-membered ring exhibits distinct multiplet patterns due to ring flexibility.

-

H NMR (400 MHz, D

-

4.25 ppm (dd, 1H, H-3 ,

-

3.40-3.20 ppm (m, 2H, H-7 ,

- 2.10-1.40 ppm (m, 6H, H-4, H-5, H-6 , ring methylene protons).

-

4.25 ppm (dd, 1H, H-3 ,

-

Note: In D

O, the amide NH and ammonium NH

Chiral HPLC Method

Essential for determining Enantiomeric Excess (ee%).[3]

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

-

Detection: UV @ 210 nm.

-

Expectation: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard). Target ee% > 99.5%.

Applications in Drug Discovery: The Telcagepant Connection

The primary utility of (R)-3-Aminoazepan-2-One is as a scaffold for CGRP Receptor Antagonists . The most famous example is Telcagepant (MK-0974).

Structural Significance

In Telcagepant, the azepan-2-one ring serves as a "conformationally locked" linker.

-

Rigidity: It holds the aromatic substituents in a precise orientation to fit the hydrophobic pocket of the CGRP receptor.

-

Hydrogen Bonding: The lactam amide acts as a critical hydrogen bond donor/acceptor pair within the active site.

Pharmacophore Map

Figure 2: Pharmacophore mapping of the azepan-2-one scaffold in CGRP antagonists.[4] The core scaffold supports multiple vectors for optimization.

Advanced Synthesis Note (Merck Process)

While this guide focuses on the unsubstituted scaffold, the Merck process for Telcagepant utilizes a "Dynamic Kinetic Resolution" (DKR) where a substituted caprolactam precursor is continuously epimerized and selectively crystallized to set the (R)-stereocenter at C3 and the (S)-stereocenter at C6 simultaneously [1].

Safety and Handling

-

Hazard Classification: GHS07 (Warning).

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Storage: The hydrochloride salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator. Exposure to moisture can lead to hydrolysis of the lactam ring over extended periods.

References

-

Asymmetric Synthesis of Telcagepant. Journal of the American Chemical Society. Merck Research Laboratories.

-

Synthesis of (R)-3-Aminoazepan-2-one via Cyclization. ChemicalBook / Literature Review.

-

Enzymatic Resolution of Lactams (Toray Process). Trends in Biotechnology.

-

Properties of 3-Amino-2-Azepanone. PubChem Compound Summary.

Sources

Methodological & Application

Synthesis of (R)-3-Aminoazepan-2-one Hydrochloride: A Detailed Protocol for Researchers

Introduction: The Significance of Chiral Lactams in Drug Discovery

(R)-3-Aminoazepan-2-one, a chiral cyclic lactam, represents a valuable building block in medicinal chemistry and drug development. Its rigid, seven-membered ring structure and the presence of a stereocenter at the 3-position make it an attractive scaffold for the synthesis of complex molecules with specific biological activities. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic applications. The precise stereochemical control during its synthesis is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive and reliable protocol for the enantioselective synthesis of (R)-3-Aminoazepan-2-one Hydrochloride, starting from the readily available chiral precursor, D-lysine hydrochloride.

Strategic Approach: From Amino Acid to Chiral Lactam

The chosen synthetic strategy involves a two-step process commencing with D-lysine hydrochloride. This approach is favored for its stereochemical integrity, directly translating the chirality of the starting material to the final product. The key transformations are:

-

Esterification: The carboxylic acid moiety of D-lysine is converted to its methyl ester. This is a crucial activation step, as the ester is a more reactive electrophile than the corresponding carboxylic acid, facilitating the subsequent intramolecular cyclization. Thionyl chloride in methanol is an efficient reagent system for this transformation, generating the methyl ester hydrochloride in situ.

-

Intramolecular Cyclization: The D-lysine methyl ester dihydrochloride is then treated with a strong, non-nucleophilic base, sodium methoxide, to effect an intramolecular aminolysis. The deprotonated ε-amino group acts as a nucleophile, attacking the ester carbonyl to form the seven-membered lactam ring. Subsequent acidification with hydrochloric acid yields the desired (R)-3-Aminoazepan-2-one Hydrochloride.

Visualizing the Synthesis Pathway

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic route to (R)-3-Aminoazepan-2-one Hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the corresponding (S)-enantiomer and is expected to provide the (R)-enantiomer in good yield and high enantiopurity.

Part 1: Synthesis of D-Lysine Methyl Ester Dihydrochloride

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic, while the primary role of SOCl₂ is to convert the carboxylic acid to an acyl chloride, which is then esterified by methanol. This is a highly efficient one-pot esterification method.

-

Methanol (MeOH): Serves as both the solvent and the reactant for the esterification.

-

Temperature Control: The initial addition of thionyl chloride is performed at 0 °C to control the exothermic reaction. The subsequent reflux ensures the reaction goes to completion.

Materials and Equipment:

| Reagent/Material | Quantity | Molar Eq. | Notes |

| D-Lysine Hydrochloride | 100.0 g | 1.0 | Starting material. |

| Methanol (anhydrous) | 1200 mL | - | Solvent and reagent. |

| Thionyl Chloride (SOCl₂) | 80 mL | ~2.0 | Esterification reagent. Handle with extreme care. |

| Round-bottom flask (2 L) | 1 | - | |

| Magnetic stirrer and stir bar | 1 set | - | |

| Reflux condenser | 1 | - | |

| Ice bath | 1 | - | For temperature control. |

| Rotary evaporator | 1 | - | For solvent removal. |

Step-by-Step Procedure:

-

Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stir bar, suspend D-lysine hydrochloride (100.0 g) in anhydrous methanol (1200 mL).

-

Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), slowly add thionyl chloride (80 mL) dropwise to the stirred suspension over a period of 20-30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-